molecular formula C13H13NO2S B062638 Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate CAS No. 175136-29-5

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No.: B062638
CAS No.: 175136-29-5
M. Wt: 247.31 g/mol
InChI Key: IGRGQWSVDTYHID-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate is a compound with potential applications in various fields of scientific research. While direct studies on this specific compound may be limited, insights can be drawn from research on related thiazole compounds and their applications in medicinal chemistry, synthesis of heterocycles, and as precursors for bioactive molecules. This compound's structure suggests potential utility in the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science.

Heterocyclic Compound Synthesis

A study by Gomaa and Ali (2020) on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity of similar compounds for synthesizing a broad range of heterocycles, such as thiazoles, which are crucial in drug development and dye synthesis. The unique reactivity of related compounds under mild conditions emphasizes the potential of this compound in generating versatile heterocyclic compounds (Gomaa & Ali, 2020).

Antimicrobial and Antitumor Agents

Singh et al. (2022) discussed the significance of 2,4‐thiazolidinedione derivatives, showcasing their wide range of biological activities, including antimicrobial, anticancer, and antidiabetic effects. This underlines the potential for compounds like this compound to serve as scaffolds for developing new drugs with these activities (Singh et al., 2022).

Drug Synthesis and Industrial Applications

The compound's relevance extends to its potential use in synthesizing pharmaceuticals, such as in the case of (S)-clopidogrel, a thienopyridine-class antithrombotic drug. Saeed et al. (2017) review the synthetic methodologies for (S)-clopidogrel, highlighting the importance of thiazole and related derivatives in creating medically significant molecules (Saeed et al., 2017).

Environmental and Material Science Research

In materials science and environmental applications, derivatives of thiazole compounds have shown promise. For instance, Ostadjoo et al. (2018) discussed the industrial scalability of ionic liquids with specific functionalities, pointing to the potential of structurally similar compounds in various technologies, emphasizing the urgent need for comprehensive toxicological assessments before widespread use (Ostadjoo et al., 2018).

Future Directions

Thiazole derivatives have been a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological activity studies of “Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate” and other thiazole derivatives. This could lead to the development of new therapeutic agents for a variety of pathological conditions.

Properties

IUPAC Name

methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGQWSVDTYHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379631
Record name methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-29-5
Record name methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound (827 mg) was prepared from 1.0 g (4.78 mmol) of methyl 4-bromo-3-oxo-pentanoate and 2.6 g (19.14 mmol) of thiobenzamide according to the method of Intermediate 42 followed by purification via silica gel flash column chromatography using hexanes/EtOAc (3:1) as eluent: low resolution MS (ES) m/e 270 (MNa+), 248 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 13.13 g (95.7 mmol) of thiobenzamide and 5.0 g (23.9 mmol) of methyl 4-bromo-3-oxo-pentanoate in 25 mL of dry toluene was heated at 90° C. for 5 h. The solution was poured into EtOAc/water and the aqueous phase extracted with EtOAc. The organics were washed with brine, dried (MgSO4), filtered, and concentrated. The crude oil was purified by silica gel chromatography eluting with hexanes/EtOAc (3/1 to 2/1) to afford 4.14 g (70%) yield) of the title compound as a pale orange-colored oil: 1H NMR (CDCl3, 400 MHz) δ7.97 (m, 2H), 7.11 (m, 2H), 3.73 (s, 3H), 3.56 (s, 2H), 2.36 (s, 3H).
Quantity
13.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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